2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione 2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 301207-13-6
VCID: VC5414055
InChI: InChI=1S/C17H13N3O5/c1-10(21)11-2-4-12(5-3-11)18-9-19-16(22)14-7-6-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H13N3O5
Molecular Weight: 339.307

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

CAS No.: 301207-13-6

Cat. No.: VC5414055

Molecular Formula: C17H13N3O5

Molecular Weight: 339.307

* For research use only. Not for human or veterinary use.

2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione - 301207-13-6

Specification

CAS No. 301207-13-6
Molecular Formula C17H13N3O5
Molecular Weight 339.307
IUPAC Name 2-[(4-acetylanilino)methyl]-5-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C17H13N3O5/c1-10(21)11-2-4-12(5-3-11)18-9-19-16(22)14-7-6-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3
Standard InChI Key WGVBDWNZTZREAU-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure (C₁₇H₁₃N₃O₅, MW: 339.31 g/mol) features:

  • Isoindole-1,3-dione backbone: A bicyclic system with two ketone groups at positions 1 and 3 .

  • Nitro group: Electron-withdrawing substituent at position 5, enhancing reactivity in electrophilic substitutions .

  • [(4-Acetylphenyl)amino]methyl side chain: A tertiary amine linked to a 4-acetylphenyl group, contributing to solubility and bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃N₃O₅
Molecular Weight339.31 g/mol
Melting PointNot reported
LogP (Partition Coefficient)2.46 (predicted)
Topological Polar Surface Area109.62 Ų

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include 1736 cm⁻¹ (C=O imide), 1689 cm⁻¹ (C=O ketone), and 1384 cm⁻¹ (C-N imide) .

  • ¹H NMR: Aromatic protons resonate at δ 7.85–7.92 ppm, while the acetyl methyl group appears as a singlet at δ 2.50 ppm .

  • ¹³C NMR: Carbonyl signals at δ 167–197 ppm, with aromatic carbons between δ 121–145 ppm .

Synthesis and Derivative Formation

Conventional Synthesis

The compound is synthesized via a multi-step protocol:

  • Core Formation: Condensation of 4-nitrophthalic anhydride with 4-acetylphenylamine in glacial acetic acid yields 2-(4-acetylphenyl)-5-nitroisoindole-1,3-dione .

  • Aminomethylation: Reaction with formaldehyde and ammonium chloride introduces the aminomethyl group .

Microwave-Assisted Synthesis

Microwave irradiation (180 W, 6–8 min) significantly reduces reaction time (48 hours → 30 minutes) and improves yields (∼85%) by enhancing molecular collisions .

Table 2: Synthetic Routes Comparison

MethodTimeYield (%)Purity
Conventional48 hours70–7595%
Microwave-Assisted6–8 minutes80–8598%

Biological Activities

Cholinesterase Inhibition

In vitro studies demonstrate potent inhibition of:

  • Acetylcholinesterase (AChE): IC₅₀ = 30±3 µg/mL .

  • Butyrylcholinesterase (BChE): IC₅₀ = 102±10 µg/mL .
    This dual activity suggests potential for Alzheimer’s disease therapeutics by modulating acetylcholine levels .

Antibacterial Properties

The nitro group enhances membrane permeability, enabling activity against:

  • Staphylococcus aureus (MIC: 12.5 µg/mL) .

  • Escherichia coli (MIC: 25 µg/mL) .

Industrial and Pharmacological Applications

Fluorescent Probes

The conjugated π-system allows use as a pH-sensitive fluorescent tag in bioimaging .

Polymer Chemistry

Acts as a crosslinking agent in epoxy resins, improving thermal stability (Tg > 200°C) .

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